![molecular formula C14H9BrN4O2 B222270 4-[(E)-2-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]thiophene-2-carboxylic acid CAS No. 167413-66-3](/img/structure/B222270.png)
4-[(E)-2-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]thiophene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(E)-2-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]thiophene-2-carboxylic acid is a chemical compound that has gained attention for its potential applications in scientific research. This compound is also known as PTAEDA and is a member of the family of thiophene carboxylic acids. Its unique chemical structure has led to studies exploring its synthesis, mechanism of action, and potential applications in various fields of research.
Mecanismo De Acción
The mechanism of action of PTAEDA is not fully understood. However, studies have shown that it can act as a ligand for metal ions and can form complexes with these ions. These complexes have been studied for their potential applications in catalysis and other chemical reactions.
Biochemical and Physiological Effects:
Studies have also explored the biochemical and physiological effects of PTAEDA. It has been shown to have antioxidant properties and has been studied for its potential use in the treatment of oxidative stress-related diseases. PTAEDA has also been studied for its potential use in the development of new drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using PTAEDA in lab experiments is its unique chemical structure, which allows for the synthesis of new materials with unique properties. However, one limitation is that the synthesis of PTAEDA can be challenging and requires specialized equipment and expertise.
Direcciones Futuras
There are several future directions for research on PTAEDA. One area of interest is in the development of new materials for use in electronic devices. PTAEDA has shown potential as a building block for the synthesis of organic semiconductors, which could be used in the development of new electronic devices. Another area of interest is in the development of new drugs. PTAEDA has been studied for its potential use in the treatment of oxidative stress-related diseases, and further research could lead to the development of new drugs for these conditions.
Métodos De Síntesis
The synthesis of PTAEDA involves a series of chemical reactions. The starting material for the synthesis is 2-bromo-3,5,5-trimethyl-6,7-dihydronaphthalene, which is converted into 2-(3,5,5-trimethyl-6,7-dihydronaphthalen-2-yl)acetaldehyde. This intermediate is then reacted with thiophene-2-carboxylic acid to form PTAEDA.
Aplicaciones Científicas De Investigación
PTAEDA has shown potential applications in various fields of scientific research. One of the primary areas of interest is in the development of new materials. PTAEDA has been studied for its ability to act as a building block for the synthesis of new materials with unique properties. It has also been studied for its potential use in the development of organic semiconductors.
Propiedades
Número CAS |
167413-66-3 |
|---|---|
Fórmula molecular |
C14H9BrN4O2 |
Peso molecular |
368.5 g/mol |
Nombre IUPAC |
4-[(E)-2-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]thiophene-2-carboxylic acid |
InChI |
InChI=1S/C23H28O2S/c1-14(9-16-11-20(21(24)25)26-13-16)17-12-19-18(10-15(17)2)22(3,4)7-8-23(19,5)6/h9-13H,7-8H2,1-6H3,(H,24,25)/b14-9+ |
Clave InChI |
CKCBFSYZMMHVKT-NTEUORMPSA-N |
SMILES isomérico |
CC1=CC2=C(C=C1/C(=C/C3=CSC(=C3)C(=O)O)/C)C(CCC2(C)C)(C)C |
SMILES |
CC1=CC2=C(C=C1C(=CC3=CSC(=C3)C(=O)O)C)C(CCC2(C)C)(C)C |
SMILES canónico |
CC1=CC2=C(C=C1C(=CC3=CSC(=C3)C(=O)O)C)C(CCC2(C)C)(C)C |
Sinónimos |
(E)-4-(2-(5,6,7,8-Tetrahydro-3,5,5,8,8-pentamethyl-2-naphthyl)propen-1 -yl)-2-thiophenecarboxylic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-1H-benzimidazole](/img/structure/B222187.png)

![N-{[3-(prop-2-en-1-yloxy)phenyl]carbamothioyl}benzamide](/img/structure/B222198.png)
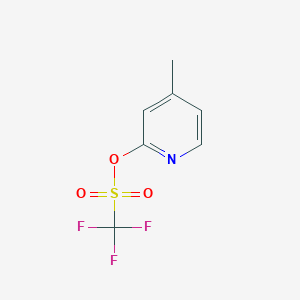
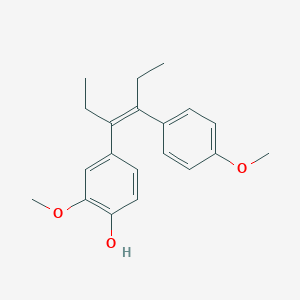
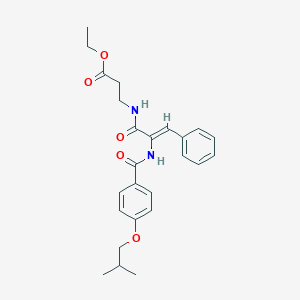
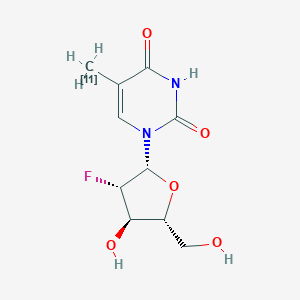
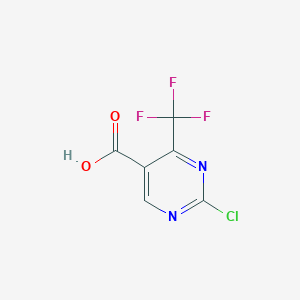
![trans-8,9-Dihydro-8,9-dihydroxy-7,10-dimethylbenz[C]acridine](/img/structure/B222312.png)
![3-([1,3]Oxazolo[4,5-c]pyridin-2-yl)aniline](/img/structure/B222321.png)

![2-Chloro-4-{[(phenylcarbonyl)carbamothioyl]amino}benzoic acid](/img/structure/B222360.png)
![3-[4-(Benzyloxy)phenoxy]pyrrolidine](/img/structure/B222371.png)
![2-[(2-Chlorobenzyl)oxy]benzamide](/img/structure/B222379.png)